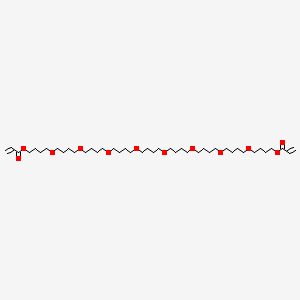
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is a complex organic compound with the molecular formula C42H78O12. It is known for its unique structure, which includes multiple ether linkages and acrylate groups. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate typically involves the reaction of polyether diols with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Polyether diol+Acryloyl chloride→5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether diol and acrylic acid.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are employed.
Addition Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Polyether diol and acrylic acid.
Addition Reactions: Adducts with various functional groups.
Scientific Research Applications
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is utilized in several scientific research fields:
Chemistry: As a monomer for the synthesis of advanced polymers and copolymers.
Biology: In the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: As a component in dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- Polyethylene glycol diacrylate (PEGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Trimethylolpropane triacrylate (TMPTA)
Uniqueness
Compared to similar compounds, 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate offers:
- Higher molecular weight : Leading to the formation of more robust polymer networks.
- Multiple ether linkages : Providing flexibility and improved solubility in various solvents.
- Enhanced reactivity : Due to the presence of multiple acrylate groups, allowing for diverse applications in polymer chemistry and materials science.
Properties
CAS No. |
93982-39-9 |
|---|---|
Molecular Formula |
C42H78O12 |
Molecular Weight |
775.1 g/mol |
IUPAC Name |
4-[4-[4-[4-[4-[4-[4-[4-(4-prop-2-enoyloxybutoxy)butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C42H78O12/c1-3-41(43)53-39-21-19-37-51-35-17-15-33-49-31-13-11-29-47-27-9-7-25-45-23-5-6-24-46-26-8-10-28-48-30-12-14-32-50-34-16-18-36-52-38-20-22-40-54-42(44)4-2/h3-4H,1-2,5-40H2 |
InChI Key |
XIRCRPNSIVRMQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















